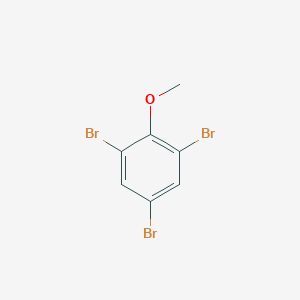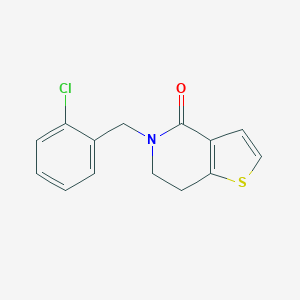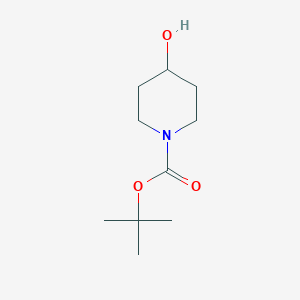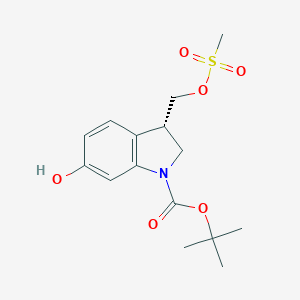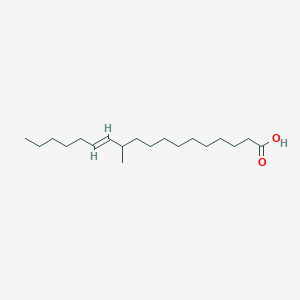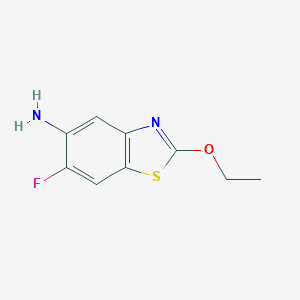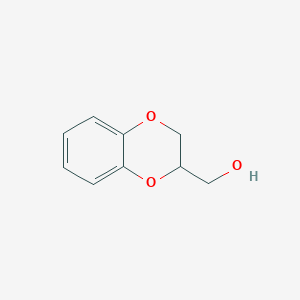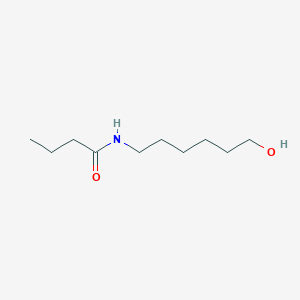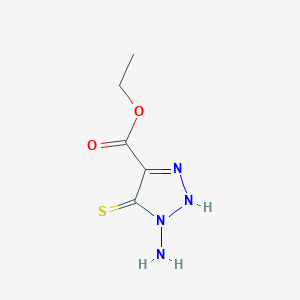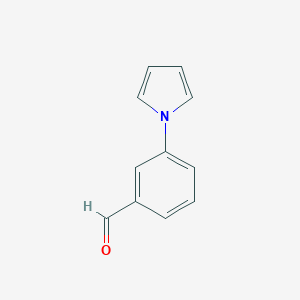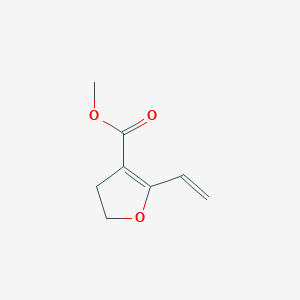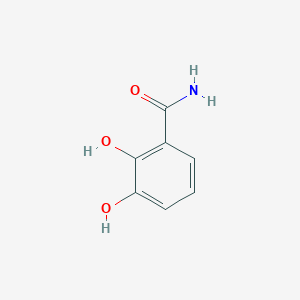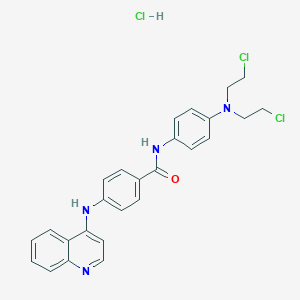
5-(Aminomethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)imidazolidine-2,4-dione, also known as glycine methyl ester, is a compound that has been widely used in scientific research due to its unique chemical properties. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.
Mechanism Of Action
The mechanism of action of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester is complex and multifaceted, involving interactions with various enzymes, receptors, and signaling pathways. This compound has been found to modulate the activity of several neurotransmitters, including glutamate, GABA, and 5-(Aminomethyl)imidazolidine-2,4-dione, and has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical And Physiological Effects
Glycine methyl ester has been found to have a wide range of biochemical and physiological effects, including the regulation of protein synthesis and degradation, the modulation of cellular metabolism, and the regulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases and conditions.
Advantages And Limitations For Lab Experiments
Glycine methyl ester has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester, including the development of new synthetic methods for the compound, the exploration of its potential therapeutic applications, and the study of its interactions with various biological systems. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential role in the treatment of neurological disorders and other diseases.
Synthesis Methods
The synthesis of 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester can be achieved through several methods, including the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with methanol and sulfuric acid, as well as the reaction of 5-(Aminomethyl)imidazolidine-2,4-dione with formaldehyde and methanol. These methods have been widely studied and optimized to provide high yields and purity of the compound.
Scientific Research Applications
Glycine methyl ester has been used in various scientific research applications, including as a precursor for the synthesis of other compounds, as a reagent for the preparation of peptide derivatives, and as a substrate for enzyme-catalyzed reactions. Additionally, 5-(Aminomethyl)imidazolidine-2,4-dione methyl ester has been used in the study of protein folding and stability, as well as in the development of new drugs and therapies.
properties
CAS RN |
137350-53-9 |
|---|---|
Product Name |
5-(Aminomethyl)imidazolidine-2,4-dione |
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
5-(aminomethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c5-1-2-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9) |
InChI Key |
CZYMNCPDEOQKIL-UHFFFAOYSA-N |
SMILES |
C(C1C(=O)NC(=O)N1)N |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)N |
synonyms |
2,4-Imidazolidinedione,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



